molecular formula C20H24N2O2 B101981 Solvent Yellow 43 CAS No. 19125-99-6

Solvent Yellow 43

Cat. No.: B101981
CAS No.: 19125-99-6
M. Wt: 324.4 g/mol
InChI Key: DXWHZJXKTHGHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solvent Yellow 43 is a synthetic organic compound belonging to the class of naphthalimide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based sensing technologies. The unique structural features of naphthalimide derivatives, such as their planar aromatic systems and functionalizable positions, make them valuable in the development of novel chemical entities.

Preparation Methods

The synthesis of Solvent Yellow 43 typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde with an appropriate amine, such as butylamine, under acidic or basic conditions. This reaction forms the Schiff base intermediate.

    Cyclization: The Schiff base intermediate undergoes cyclization to form the naphthalimide core structure. This step often requires heating and the use of a suitable catalyst.

    Functionalization: The final step involves the introduction of the butyl group at the 2-position of the naphthalimide core. This can be achieved through alkylation reactions using butyl halides or other alkylating agents.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Solvent Yellow 43 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalimide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced at specific positions on the naphthalimide core. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Solvent Yellow 43 can be compared with other naphthalimide derivatives, such as:

    2-Butyl-6-(methylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione: This compound has a similar structure but with a methylamino group instead of a butylamino group. The difference in the amino group can affect the compound’s reactivity and selectivity in various applications.

    2-Butyl-6-(phenylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione: The presence of a phenylamino group introduces additional aromaticity, which can influence the compound’s photophysical properties and interactions with biological targets.

    2-Butyl-6-(hydroxyamino)-1H-benz(de)isoquinoline-1,3(2H)-dione: The hydroxyamino group provides additional hydrogen bonding capabilities, potentially enhancing the compound’s binding affinity to specific targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWHZJXKTHGHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051830
Record name Solvent Yellow 43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19125-99-6
Record name Solvent Yellow 43
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19125-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylamino-N-butyl-1,8-naphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Solvent Yellow 43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solvent Yellow 43
Reactant of Route 2
Reactant of Route 2
Solvent Yellow 43
Reactant of Route 3
Reactant of Route 3
Solvent Yellow 43
Reactant of Route 4
Reactant of Route 4
Solvent Yellow 43
Reactant of Route 5
Reactant of Route 5
Solvent Yellow 43
Reactant of Route 6
Reactant of Route 6
Solvent Yellow 43

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.